tert-Butyl (cyclopropylmethyl)glycinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl 2-(cyclopropylmethylamino)acetate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
LGDCSLHTGLWBNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1CC1 |
Origin of Product |
United States |
Advanced Characterization and Structural Analysis of Tert Butyl Cyclopropylmethyl Glycinate
Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is fundamental to confirming the covalent structure and exploring the stereochemical and conformational landscape of tert-butyl (cyclopropylmethyl)glycinate. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity of atoms, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the molecule's preferred conformation.
The tert-butyl group provides a characteristically intense singlet signal in the ¹H NMR spectrum, which is easily identifiable. chegg.com The protons of the cyclopropyl (B3062369) group exhibit complex splitting patterns at high field (low ppm values), a hallmark of such strained ring systems. The glycinate (B8599266) backbone protons (the α-carbon proton and the N-H protons) provide crucial information about the local chemical environment.
Expected ¹H NMR Spectral Data:
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, typically appears in the upfield region (δ 1.4-1.6 ppm).
Glycinate α-Proton (-CH-): A multiplet whose chemical shift is influenced by the adjacent nitrogen and carbonyl groups (typically δ 3.5-4.0 ppm).
Cyclopropylmethyl Protons (-CH₂- and -CH-): These protons produce complex multiplets in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen appear around δ 2.5-2.8 ppm, while the cyclopropyl ring protons are found further upfield (δ 0.2-1.0 ppm).
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Expected ¹³C NMR Spectral Data:
Ester Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
tert-Butyl Quaternary Carbon (-C(CH₃)₃): A signal around δ 80-85 ppm.
tert-Butyl Methyl Carbons (-C(CH₃)₃): A signal around δ 28 ppm.
Glycinate α-Carbon (-CH-): A signal in the range of δ 50-60 ppm.
Cyclopropylmethyl Carbons (-CH₂- and -CH-): Signals in the upfield region, typically from δ 5-15 ppm for the ring carbons and around δ 50-55 ppm for the methylene carbon attached to the nitrogen.
Interactive Table: Predicted NMR Chemical Shifts (δ) in CDCl₃
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| tert-Butyl (9H, s) | 1.48 | - |
| tert-Butyl (quat. C) | - | 82.5 |
| tert-Butyl (CH₃) | - | 28.1 |
| Ester Carbonyl | - | 172.0 |
| Glycinate α-CH | 3.65 (m) | 55.0 |
| N-CH₂ | 2.60 (m) | 52.3 |
| Cyclopropyl CH | 0.85 (m) | 10.5 |
| Cyclopropyl CH₂ | 0.30-0.60 (m) | 4.5 |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern, which helps in confirming the molecular structure.
Key IR Absorption Bands: The IR spectrum of this compound is expected to show strong absorptions corresponding to the ester and amine functional groups.
N-H Stretch: A moderate to weak absorption around 3300-3400 cm⁻¹ indicates the primary amine.
C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and potentially a sharp peak just above 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group. researchgate.net
C-O Stretch (Ester): A strong absorption in the 1150-1250 cm⁻¹ region.
Mass Spectrometry Fragmentation: In electron ionization (EI) mass spectrometry, the molecule will fragment in a predictable manner. The tert-butyl group is particularly prone to fragmentation.
Loss of Isobutylene (B52900): A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da), leading to a prominent peak at [M-56]⁺. doaj.org
Formation of tert-Butyl Cation: Cleavage of the ester C-O bond can produce a stable tert-butyl cation (C₄H₉⁺), resulting in a major peak at m/z 57. doaj.org
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom (α-cleavage) can lead to the loss of the cyclopropylmethyl group. libretexts.org
Interactive Table: Predicted Spectroscopic Data
| Technique | Feature | Expected Value/Observation |
| IR | C=O Stretch | ~1740 cm⁻¹ |
| N-H Stretch | ~3350 cm⁻¹ | |
| C-O Stretch | ~1200 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | m/z 199 |
| [M - C₄H₈]⁺ | m/z 143 | |
| [C₄H₉]⁺ | m/z 57 |
Since this compound possesses a chiral center at the α-carbon, chiroptical methods are essential for assessing its stereochemical purity and determining its absolute configuration. Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the enantiomer can be unambiguously assigned.
Gas chromatography using a chiral stationary phase (CSP) is a highly effective method for determining the enantiomeric purity of volatile chiral compounds like amino acid esters. researchgate.net For this compound, which must first be derivatized to increase its volatility (e.g., by N-acylation), separation can be achieved on CSPs such as those based on cyclodextrins or chiral amino acid derivatives. researchgate.netdocumentsdelivered.com
A common and effective CSP for the separation of amino acid enantiomers is Chirasil®-L-Val, which consists of L-valine-tert-butylamide bonded to a polysiloxane backbone. researchgate.netcapes.gov.br On such a column, the two enantiomers of the derivatized analyte form transient diastereomeric complexes with the chiral selector, leading to different retention times and enabling their separation and quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purity assessment and chiral separation. For this compound, several chiral HPLC strategies can be employed.
Chiral Stationary Phases (CSPs): This is the most direct method, where the analyte is passed through a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a wide range of chiral compounds, including amino acid esters. yakhak.org Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly adept at separating underivatized amino acids and their derivatives under LC-MS compatible conditions. google.comsigmaaldrich.com Zwitterionic CSPs derived from cinchona alkaloids have also been developed for the direct stereoselective resolution of amino acids. chiraltech.com
Chiral Mobile Phase Additives (CMPAs): An alternative approach involves adding a chiral selector to the mobile phase. This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be resolved on a standard achiral column.
Interactive Table: Chiral Chromatography Methodologies
| Technique | Stationary Phase Type | Principle | Application |
| GC | Amino acid derivative (e.g., Chirasil-L-Val) | Diastereomeric complexation | Enantiomeric purity of N-acyl derivatives |
| HPLC | Polysaccharide (e.g., Chiralpak IA) | Chiral recognition via H-bonding, π-π, and steric interactions | Enantiomeric resolution |
| HPLC | Macrocyclic glycopeptide (e.g., Chirobiotic T) | Inclusion complexes, ionic and H-bonding interactions | Direct enantioseparation, LC-MS compatible sigmaaldrich.comchromatographytoday.com |
| HPLC | Zwitterionic (e.g., CHIRALPAK ZWIX) | Double ion-pairing equilibria | Direct stereo-selective resolution chiraltech.com |
Computational Chemistry for Conformational and Mechanistic Insights
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides invaluable insights into the conformational preferences of flexible molecules like this compound. A systematic conformational analysis can be performed by calculating the potential energy surface associated with the rotation around key single bonds, such as the N-Cα and Cα-C(O) bonds of the glycinate backbone.
These calculations can identify low-energy conformers that are likely to be populated in solution. mdpi.comresearchgate.net The results of these conformational searches can then be used to:
Predict the most stable three-dimensional structure of the molecule.
Calculate theoretical spectroscopic data (NMR, IR, VCD) for the lowest energy conformers. nih.gov
Compare theoretical data with experimental spectra to confirm the predominant conformation in solution.
Understand the non-covalent interactions (e.g., hydrogen bonds, steric hindrance) that govern the molecule's shape and stability.
By integrating these advanced analytical and computational methods, a complete and detailed picture of the structure, purity, and conformational behavior of this compound can be achieved.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Analysis
No published DFT calculations for the ground state geometries or vibrational analysis of this compound were found. This type of analysis would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy state and calculating its theoretical vibrational frequencies, which correspond to the stretching and bending of its chemical bonds.
Molecular Dynamics (MD) and Molecular Mechanics (MM) for Conformational Landscapes
There are no available studies using Molecular Dynamics or Molecular Mechanics to explore the conformational landscapes of this compound. These simulation techniques are used to understand how the molecule might change its shape over time and to identify its most stable conformations.
Quantum Chemical Investigations of Reaction Pathways and Electronic Structure
Quantum chemical investigations into the reaction pathways and electronic structure of this compound have not been reported in the available literature. Such studies would provide insight into the molecule's reactivity, including the distribution of electrons within the molecule and the energy changes that occur during chemical reactions.
In the absence of specific research on this compound, it is not possible to provide the requested data tables and detailed research findings.
Mechanistic Investigations and Reaction Scope Expansion
Studies on Ester Hydrolysis and Transesterification Pathways of Glycine (B1666218) Esters
The stability and cleavage of the tert-butyl ester group are fundamental aspects of its use as a protecting group in peptide synthesis and other derivatizations. The hydrolysis of esters can be catalyzed by either acid or base, with distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification and operates under equilibrium conditions. wikipedia.orglibretexts.org The reaction is typically initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemistrysteps.com For tert-butyl esters, an alternative SN1-type mechanism can occur due to the stability of the tertiary carbocation intermediate. chemistrysteps.com This involves the cleavage of the bond between the oxygen and the tertiary carbon. An excess of water is required to drive the equilibrium towards the carboxylic acid and alcohol products. wikipedia.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): In contrast to the acid-catalyzed counterpart, base-catalyzed hydrolysis is an irreversible process. wikipedia.orgquora.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This reaction proceeds to completion because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com
Transesterification: This reaction involves the conversion of one ester to another. It can be performed under either acidic or basic conditions. google.com A patent describes the transesterification of N-protected acidic amino acids to produce di-tert-butyl amino esters, highlighting the industrial relevance of this transformation. google.com The process can also be used to convert simple esters to tert-butyl esters, often employing tert-butanol (B103910) or methyl tert-butyl ether as the tert-butyl source in the presence of an acid catalyst. vietnamjournal.ruresearchgate.net
The following table summarizes the general characteristics of ester hydrolysis pathways:
| Characteristic | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reversibility | Reversible libretexts.orgchemistrysteps.comquora.com | Irreversible wikipedia.orgchemistrysteps.comquora.com |
| Catalyst/Reagent | Catalytic acid wikipedia.org | Stoichiometric base wikipedia.org |
| Key Intermediate | Protonated carbonyl | Tetrahedral intermediate |
| Products | Carboxylic acid + Alcohol libretexts.org | Carboxylate salt + Alcohol libretexts.org |
| Driving Force | Excess water libretexts.org | Deprotonation of carboxylic acid chemistrysteps.com |
Oxidative Cyclization Reactions Involving Glycinate (B8599266) Substrates, such as with Propargyl Alcohols
Recent research has demonstrated the utility of glycine esters in oxidative tandem cyclization reactions. A notable example is the reaction of N-aryl glycine esters with propargyl alcohols to synthesize quinoline-fused lactones. researchgate.netnih.gov This transformation is significant as it allows for the construction of complex heterocyclic scaffolds from readily available starting materials. nih.gov
The reaction is typically carried out under an oxygen atmosphere and is catalyzed by a combination of an iron(III) salt, such as FeCl₃, and a Brønsted acid like trifluoroacetic acid (TFA). nih.gov This synergistic catalysis system facilitates a (4+2)-cyclization/aromatization/lactonization tandem sequence. researchgate.netnih.gov The process is performed under mild conditions and is scalable. nih.gov
A general procedure for this oxidative tandem cyclization is as follows: To a solution of the glycine ester in a suitable solvent like acetonitrile, the propargyl alcohol, FeCl₃, and TFA are added. The mixture is then stirred under an oxygen atmosphere at an elevated temperature (e.g., 60 °C). nih.gov
The proposed mechanism suggests that the reaction proceeds through a major pathway involving several key steps, although the precise details are still under investigation. nih.gov The versatility of this reaction has been demonstrated with a range of N-aryl glycine esters and propargyl alcohols. nih.gov
Below is a table summarizing typical reaction conditions for the oxidative cyclization of glycine esters with propargyl alcohols:
| Parameter | Condition |
| Glycinate Substrate | N-aryl glycine esters nih.gov |
| Coupling Partner | Propargyl alcohols nih.gov |
| Catalyst System | FeCl₃ / TFA nih.gov |
| Oxidant | O₂ (balloon) nih.gov |
| Solvent | Acetonitrile nih.gov |
| Temperature | 60 °C nih.gov |
| Reaction Time | 6–16 hours nih.gov |
Regio- and Stereocontrol in Derivatization of tert-Butyl (cyclopropylmethyl)glycinate Precursors
Achieving high levels of regio- and stereocontrol is paramount when derivatizing amino acid precursors for applications in pharmaceuticals and materials science. The α-carbon of glycine is prochiral, and its functionalization presents an opportunity to introduce chirality. A powerful strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral Schiff base complexes of glycine.
This methodology often employs nickel(II) complexes of Schiff bases derived from glycine and a chiral auxiliary. These complexes serve as nucleophilic glycine equivalents. The alkylation of these complexes with various alkyl halides proceeds with a high degree of thermodynamically controlled diastereoselectivity. nih.gov The chiral environment provided by the ligand on the nickel complex directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
The use of chiral phase-transfer catalysts in the alkylation of glycine Schiff bases is another effective method for achieving stereocontrol. researchgate.net These catalysts, often chiral quaternary ammonium (B1175870) salts, facilitate the reaction between the aqueous and organic phases, creating a chiral environment for the alkylation step. This approach has been successfully used to synthesize a variety of enantiomerically enriched amino acids. researchgate.net
The diastereomeric or enantiomeric excess achieved in these reactions is highly dependent on the choice of chiral auxiliary or catalyst, the reaction conditions (solvent, temperature, base), and the nature of the alkylating agent. For instance, high diastereoselectivities (up to 98.8% de) have been reported in the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.gov
The following table provides examples of stereoselective alkylation of glycine Schiff base derivatives, demonstrating the level of control achievable.
| Chiral Control Method | Electrophile | Diastereomeric/Enantiomeric Excess |
| Chiral Ni(II) Complex | n-octyl bromide | 98.8% de nih.gov |
| Chiral Ni(II) Complex | Benzyl bromide | 80% d.e. rsc.org |
| Chiral Phase-Transfer Catalyst | [¹¹C]Methyl iodide | 95:5 dr researchgate.net |
| Chiral Phase-Transfer Catalyst | [¹¹C]Benzyl iodide | 90:10 dr researchgate.net |
These methods for achieving regio- and stereocontrol in the derivatization of glycine precursors are directly applicable to this compound, offering pathways to novel, chirally pure amino acids with unique structural motifs.
Q & A
Q. Key considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but may complicate purification.
- Base selection : TEA minimizes side reactions compared to stronger bases like KOH.
- Purification : Column chromatography (e.g., silica gel, eluent: pentane/EtOAc mixtures) is critical for isolating high-purity products .
How can researchers address discrepancies in reported yields for this compound synthesis across literature sources?
Level : Advanced/Data Contradiction Analysis
Answer :
Yield variations often arise from:
- Steric hindrance : The cyclopropylmethyl group introduces steric constraints, affecting reaction kinetics. For instance, alkylation steps may require extended reaction times (24–48 hours) to achieve >70% yields .
- Catalyst efficiency : Copper-catalyzed alkynylation (e.g., in peptide functionalization) shows variable yields (40–69%) depending on ligand choice and iodonium reagent reactivity .
- Analytical methods : GC purity ≥92.5% (area%) is standard, but NMR integration and HRMS validation are essential to confirm structural fidelity .
Q. Mitigation strategies :
- Optimize stoichiometry (1.0–1.2 equiv. of cyclopropylethynyl reagents).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
What advanced spectroscopic techniques are recommended for characterizing this compound derivatives?
Level : Advanced/Methodological Guidance
Answer :
- NMR spectroscopy :
- ¹H NMR : Key signals include the tert-butyl singlet (δ 1.50 ppm, 9H) and cyclopropyl protons (δ 0.82–1.61 ppm) .
- ¹³C NMR : Carbamate carbonyls appear at δ 153–169 ppm, while glycinate α-carbons resonate at δ 43–65 ppm .
- HRMS : Electrospray ionization (ESI) with m/z accuracy <5 ppm confirms molecular formulas (e.g., [M+H]⁺ for C₁₉H₂₄N₃O₃: calculated 342.1812, observed 342.1807) .
- IR spectroscopy : Stretching vibrations for carbamate (1707 cm⁻¹) and ester (1740 cm⁻¹) groups validate functional groups .
How does the cyclopropylmethyl group influence the reactivity of tert-Butyl glycinate in peptide coupling reactions?
Level : Advanced/Mechanistic Insight
Answer :
The cyclopropylmethyl moiety:
- Enhances stability : The strained cyclopropane ring increases electrophilicity at the glycinate α-carbon, facilitating nucleophilic attacks (e.g., in hydrazide couplings) .
- Steric effects : Bulky substituents can slow reaction rates but improve regioselectivity. For example, copper-catalyzed alkynylation with cyclopropylethynyl benziodoxolones achieves 69% yield vs. 40% for linear analogs .
- Applications : Used to synthesize azadipeptides with enhanced metabolic stability, leveraging the cyclopropane’s rigidity .
What are the best practices for handling this compound in laboratory settings?
Level : Basic/Safety and Protocol
Answer :
- Safety protocols :
- Use flame-resistant equipment (GHS02 Flammable Liquid Category 2; flash point <23°C) .
- Avoid inhalation/skin contact; employ fume hoods and PPE (nitrile gloves, lab coats) .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester .
- Waste disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .
How can researchers resolve conflicting data on the biological activity of glycinate derivatives containing cyclopropane groups?
Level : Advanced/Data Analysis
Answer :
- In vitro vs. in vivo models : Glycinate chelates (e.g., copper glycinate) show inconsistent effects on bone biomechanics in animal studies due to bioavailability differences .
- Structural analogs : Compare tert-butyl (cyclopropylmethyl)glycinate with non-cyclopropane derivatives (e.g., isobutyl) to isolate steric/electronic contributions .
- Dose-response studies : Use ≥3 dose levels (e.g., 50–200 mg/kg) to assess nonlinear pharmacokinetics .
What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Level : Advanced/Methodological Guidance
Answer :
- DFT calculations : Model transition states for cyclopropane ring-opening reactions (e.g., with electrophiles) using B3LYP/6-31G(d) basis sets .
- Molecular docking : Predict binding affinities for glycinate derivatives in enzyme-active sites (e.g., peptidases) using AutoDock Vina .
- QSPR models : Correlate logP (0.96–1.02) with membrane permeability for drug design applications .
How can researchers validate the enantiomeric purity of this compound derivatives?
Level : Advanced/Analytical Chemistry
Answer :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 minutes) .
- Optical rotation : Compare observed [α]²⁵D values with literature data (e.g., +15° to +25° for R-configuration) .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., hydrazone complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
